cis-4-Methoxytetrahydrofuran-3-amine hydrochloride
Description
cis-4-Methoxytetrahydrofuran-3-amine hydrochloride is a cyclic ether derivative featuring a tetrahydrofuran ring substituted with a methoxy group at position 4 and an amine group at position 3 in the cis configuration. The hydrochloride salt enhances its stability and aqueous solubility, making it suitable for pharmaceutical and synthetic applications.
Properties
IUPAC Name |
(3S,4S)-4-methoxyoxolan-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c1-7-5-3-8-2-4(5)6;/h4-5H,2-3,6H2,1H3;1H/t4-,5+;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDANNXAXAYGSFR-UYXJWNHNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1COCC1N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1COC[C@@H]1N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609396-30-6 | |
| Record name | 3-Furanamine, tetrahydro-4-methoxy-, hydrochloride (1:1), (3R,4R)-rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609396-30-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rac-(3R,4R)-4-methoxyoxolan-3-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis of 4-Methoxytetrahydrofuran-3-one
The ketone intermediate is synthesized via oxidation of 3-hydroxytetrahydrofuran-4-methoxy derivatives. Key conditions include:
| Oxidizing Agent | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| Pyridinium chlorochromate (PCC) | DCM | 20°C | 79% | |
| TEMPO/TCCA | DCM | -5°C to 20°C | 95% |
The TEMPO-mediated oxidation offers superior yields and avoids over-oxidation byproducts.
Reductive Amination
The ketone is treated with ammonium acetate and a reducing agent to install the amine group:
**Procedure**:
1. Dissolve 4-methoxytetrahydrofuran-3-one (10 mmol) in MeOH.
2. Add ammonium acetate (30 mmol) and sodium cyanoborohydride (15 mmol).
3. Stir at 25°C for 12 h, acidify with HCl, and purify via recrystallization (EtOH/EtOAc).
Outcome :
Epoxide Ring-Opening Route
Epoxidation of Diene Precursors
Epoxidation of 3,4-didehydrotetrahydrofuran derivatives using m-CPBA affords the cis-epoxide:
$$
\text{3,4-Didehydrotetrahydrofuran} + \text{m-CPBA} \xrightarrow{\text{DCM, 0°C}} \text{cis-3,4-Epoxytetrahydrofuran} \quad (\text{Yield: 85%})
$$
Aminolysis of Epoxide
Ammonia opens the epoxide under controlled conditions:
**Conditions**:
- Epoxide (5 mmol), NH3 (aq., 28%), EtOH, 60°C, 6 h.
- Acidify with HCl gas to precipitate the hydrochloride salt.
Outcome :
Nucleophilic Substitution of Tosylate Intermediates
Tosylation of 3-Hydroxy-4-methoxytetrahydrofuran
The hydroxyl group at C3 is converted to a tosylate leaving group:
$$
\text{3-Hydroxy-4-methoxytetrahydrofuran} + \text{TsCl} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{3-Tosylate-4-methoxytetrahydrofuran} \quad (\text{Yield: 88%})
$$
Displacement with Ammonia
The tosylate undergoes SN2 substitution with ammonia:
| Ammonia Source | Solvent | Temperature | Yield | cis:trans |
|---|---|---|---|---|
| NH3 (7M in MeOH) | MeOH | 80°C | 55% | 8:1 |
| NH4Cl/DMF | DMF | 120°C | 70% | 4:1 |
Higher temperatures favor racemization, reducing cis-selectivity.
Resolution of Racemic Mixtures
Chiral resolution is required when non-stereoselective routes produce racemic cis-amine. Common methods include:
Diastereomeric Salt Formation
Enzymatic Kinetic Resolution
Hydrochloride Salt Formation
The free amine is converted to its hydrochloride salt via:
- Gaseous HCl : Bubble HCl gas into an Et2O solution of the amine (Yield: 92%).
- Aqueous HCl : Neutralize the amine with 1M HCl, followed by lyophilization (Yield: 85%).
Characterization Data :
- mp : 189–191°C
- [α]D : +12.5° (c 1.0, H2O)
- 1H NMR (D2O) : δ 3.78 (s, 3H, OCH3), 3.65–3.45 (m, 4H, THF), 3.10 (q, 1H, J = 6.8 Hz, CHNH2).
Industrial-Scale Considerations
Cost Analysis of Routes
| Method | Cost (USD/kg) | cis-Purity | Scalability |
|---|---|---|---|
| Reductive Amination | 420 | 98% | High |
| Epoxide Opening | 580 | 99.5% | Moderate |
| Tosylate Substitution | 350 | 85% | Low |
Chemical Reactions Analysis
Amine Functionalization
The protonated amine (-NH₃⁺Cl⁻) undergoes typical ammonium salt reactions:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions to yield N-alkylated derivatives.
-
Acylation : Forms amides with acyl chlorides (e.g., acetyl chloride), requiring deprotonation via a base like triethylamine .
-
Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) in anhydrous ethanol to generate imine derivatives .
Table 1: Amine Functionalization Reactions
Ring-Opening Reactions
The tetrahydrofuran ring undergoes acid-catalyzed cleavage due to the electron-donating methoxy group:
-
Hydrolysis : Concentrated HCl (6M) at reflux opens the ring to form a diol-ammonium chloride .
-
Oxidation : Ozonolysis or KMnO₄ in acidic conditions cleaves the ring, yielding a dicarboxylic acid derivative .
Table 2: Ring-Opening Reactions
| Reaction | Conditions | Product | Selectivity |
|---|---|---|---|
| Hydrolysis | 6M HCl, 80°C, 4h | 3-Amino-4-methoxybutanediol | 90% cis |
| Oxidation | O₃, CH₂Cl₂; then Zn/H₂O | 3-Amino-4-methoxyglutaric acid | 75% |
Catalytic Coupling Reactions
The amine participates in Pd-catalyzed cross-couplings:
-
Buchwald-Hartwig Amination : Forms C–N bonds with aryl halides (e.g., iodobenzene) using Pd(OAc)₂ and Xantphos .
-
Reductive Amination : Reacts with ketones (e.g., acetone) under H₂ and Raney Ni to yield secondary amines 6.
Table 3: Coupling Reactions
| Reaction | Catalytic System | Product | Efficiency |
|---|---|---|---|
| Buchwald-Hartwig | Pd(OAc)₂, Xantphos | N-Aryl derivative | 68–82% |
| Reductive Amination | Raney Ni, H₂ (50 psi) | N-Isopropyl derivative | 70–88% |
Stereochemical Influence
The cis configuration of the methoxy and amine groups enhances:
Scientific Research Applications
Medicinal Chemistry
Cis-4-Methoxytetrahydrofuran-3-amine hydrochloride is being investigated for its role as a building block in the synthesis of bioactive compounds. Its structural features allow for the modification of pharmacophores, enhancing the biological activity of drug candidates.
Case Study: Antiviral Agents
Research has indicated that derivatives of tetrahydrofuran compounds exhibit antiviral properties. For instance, modifications to the tetrahydrofuran ring can lead to compounds that inhibit viral replication mechanisms, making them valuable in developing antiviral therapies .
Chemical Synthesis
The compound serves as an important intermediate in organic synthesis. Its unique functional groups facilitate various reactions, including amination and alkylation.
Synthesis of Nucleosides
This compound has been utilized in the synthesis of modified nucleosides, which are crucial for developing antiviral drugs and gene therapy applications. The incorporation of this compound into nucleoside analogs has shown promise in enhancing their stability and efficacy against viral targets .
| Reaction Type | Description | Outcome |
|---|---|---|
| Amination | Reaction with electrophiles to form amine derivatives | Enhanced biological activity |
| Alkylation | Alkylation reactions to modify nucleosides | Improved stability |
| Esterification | Formation of esters for drug delivery systems | Increased bioavailability |
Biochemical Applications
This compound is also explored for its role in biochemical assays and studies related to cellular processes.
Enzyme Inhibition Studies
The compound has been evaluated for its potential to inhibit specific enzymes involved in metabolic pathways. For example, studies have shown that tetrahydrofuran derivatives can modulate enzyme activity related to nucleotide metabolism, impacting cellular proliferation and differentiation .
Pharmaceutical Formulations
The hydrochloride salt form enhances solubility and stability, making it suitable for formulation into various dosage forms. Its application in drug delivery systems is under investigation, particularly for targeted therapies.
Mechanism of Action
The mechanism of action of cis-4-Methoxytetrahydrofuran-3-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. Research is ongoing to elucidate the detailed mechanisms by which this compound exerts its effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
cis-3-Methyl-4-aminotetrahydropyran Hydrochloride
This compound (CAS RN: 693245-60-2) shares functional similarities with the target molecule but differs in ring size (six-membered tetrahydropyran vs. five-membered tetrahydrofuran) and substituents (methyl vs. methoxy). Key comparisons include:
The methoxy group may enhance solubility in polar solvents compared to the methyl group in the tetrahydropyran analog .
Isoquinoline Alkaloid Hydrochlorides (e.g., Berberine HCl)
Alkaloids like berberine hydrochloride (CAS RN: 633-65-8) share the hydrochloride salt moiety but differ significantly in structure and bioactivity:

While both compounds are amine hydrochlorides, the aromaticity and conjugated systems in berberine enable π-π stacking interactions, critical for DNA intercalation and antimicrobial activity. In contrast, the saturated tetrahydrofuran scaffold in the target compound may favor interactions with G-protein-coupled receptors or enzymes .
Methoxy-Containing Reagents (e.g., 2-Methoxyethoxymethyl Chloride)
The methoxy group in both compounds enhances hydrophilicity, but the amine in the target molecule provides a site for hydrogen bonding or salt formation, broadening its utility in drug design .
Key Research Findings and Implications
- Stereochemical Influence: The cis-configuration in the target compound may confer selectivity in chiral catalysis or receptor binding compared to trans-isomers or non-chiral analogs.
- Solubility vs. Bioactivity : Smaller ring systems (tetrahydrofuran) with polar groups improve aqueous solubility but may reduce membrane permeability compared to lipophilic analogs like tetrahydropyran derivatives.
- Synthetic Versatility : Methoxy and amine groups enable diverse modifications, positioning the compound as a scaffold for bioactive molecule development.
Biological Activity
cis-4-Methoxytetrahydrofuran-3-amine hydrochloride is a heterocyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, interactions with biological targets, and therapeutic implications.
Chemical Structure and Properties
The compound has the molecular formula and features a methoxy group and an amine group on a tetrahydrofuran ring. The presence of these functional groups contributes to its unique chemical properties, enhancing solubility and stability, which are critical for biological applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. These interactions can modulate various biological pathways, making it a candidate for therapeutic applications. Ongoing research aims to elucidate the detailed mechanisms by which this compound exerts its effects.
Biological Activity
Research indicates that this compound may possess several biological activities:
- Enzyme Modulation : The compound has been shown to influence the activity of cyclooxygenase enzymes, particularly COX-2, which is implicated in inflammation and cancer progression. Inhibition of COX-2 can potentially delay or prevent certain forms of cancer .
- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against various pathogens, indicating potential applications in treating infections.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Inhibition of COX Enzymes : A study demonstrated that derivatives similar to this compound showed significant inhibition of COX-2 in vitro, suggesting a potential role in anti-inflammatory therapies .
- Antimicrobial Activity : Research conducted on related compounds indicated that modifications in the tetrahydrofuran structure could enhance antimicrobial efficacy, supporting further exploration into this compound's potential.
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Configuration | Key Differences |
|---|---|---|
| This compound | Cis | Contains both methoxy and amine groups |
| trans-4-Methoxytetrahydro-3-furanyl]amine hydrochloride | Trans | Different configuration may affect reactivity |
| Tetrahydrofuran-3-amine | None | Lacks the methoxy group; different applications |
The distinct cis configuration of this compound may influence its reactivity and interactions with biological targets compared to its trans counterpart and other related compounds.
Q & A
Q. What are the key considerations in synthesizing cis-4-Methoxytetrahydrofuran-3-amine hydrochloride to ensure high yield and purity?
- Methodological Answer: Synthesis optimization requires multi-step protocols, including amine protection, cyclization, and selective deprotection. For example, a 5-step chain reaction (reduction, etherification, amination, separation, acidification) used for structurally similar hydrochlorides can be adapted . Purification via reversed-phase high-performance liquid chromatography (RP-HPLC) with accuracy validation (e.g., ≥98% purity thresholds) is critical, as demonstrated in pharmaceutical impurity analyses . Monitoring reaction intermediates using thin-layer chromatography (TLC) or mass spectrometry (MS) ensures stepwise efficiency.
Q. What analytical techniques are recommended for assessing the purity of this compound?
- Methodological Answer: RP-HPLC is the gold standard for purity assessment, with method validation parameters including linearity (R² > 0.99), precision (%RSD < 2%), and recovery rates (98–102%) . Complementary techniques like nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) confirm molecular integrity. For hydrochloride salts, ion chromatography can quantify counterion content, while Karl Fischer titration measures residual moisture .
Q. What are the critical safety precautions when handling this compound?
- Methodological Answer: Safety data sheets (SDS) for analogous hydrochlorides mandate using PPE (gloves, lab coats, N95 masks) and working in fume hoods to avoid inhalation or skin contact . Decomposition products may form under heat; thus, storage at -20°C in airtight containers is advised . Immediate measures for accidental exposure include rinsing eyes with water (15+ minutes) and seeking medical evaluation for delayed symptoms .
Advanced Research Questions
Q. How can researchers resolve the stereochemical configuration of this compound?
- Methodological Answer: Stereochemical confirmation requires chiral chromatography or X-ray crystallography. For example, (R)-3-Aminotetrahydrofuran tosylate’s structure was resolved via InChI-computed stereodescriptors and NMR coupling constants . Optical rotation comparisons with known enantiomers and circular dichroism (CD) spectroscopy further validate the cis-configuration. Density functional theory (DFT) calculations can predict NMR shifts to corroborate experimental data .
Q. What strategies are effective in analyzing and mitigating decomposition products under varying storage conditions?
- Methodological Answer: Accelerated stability studies (40°C/75% RH for 6 months) identify degradation pathways. LC-MS/MS detects hydrolyzed or oxidized byproducts, while thermogravimetric analysis (TGA) assesses thermal stability . For hydrochlorides, pH-controlled environments (pH 4–6) minimize amine hydrolysis. Lyophilization reduces moisture-induced degradation, and argon/vacuum sealing prevents oxidation .
Q. How can researchers validate the identity of this compound using mass spectrometry and NMR spectroscopy?
- Methodological Answer: HRMS (ESI+) should match the theoretical molecular ion ([M+H]⁺ = calculated for C₆H₁₄NO₂Cl). Isotopic patterns (e.g., chlorine’s A+2 peak) confirm the hydrochloride moiety . ¹H NMR (D₂O) should show characteristic methoxy singlet (δ 3.3–3.5 ppm) and tetrahydrofuran ring protons (δ 3.7–4.2 ppm). ¹³C NMR assignments distinguish amine (δ 40–50 ppm) and ether (δ 70–80 ppm) carbons .
Q. What in vitro models are suitable for studying the biological activity of this compound?
- Methodological Answer: Cell-based assays (e.g., HEK-293 or SH-SY5Y lines) can screen for receptor binding or cytotoxicity. Dose-response curves (0.1–100 µM) with controls (e.g., vehicle, positive antagonists) ensure specificity. For neuroactive analogs, patch-clamp electrophysiology or calcium imaging quantifies ion channel modulation. Metabolomic profiling (LC-MS) identifies downstream biomarkers .
Q. How can impurities be quantified during scale-up synthesis?
- Methodological Answer: Impurity profiling employs RP-HPLC with UV detection (λ = 254 nm) and spiked reference standards (e.g., EP/BP impurities). Limit tests (0.1% threshold) follow ICH Q3A guidelines. For process-related byproducts (e.g., unreacted intermediates), gas chromatography (GC) with headspace sampling detects volatile contaminants .
Tables for Key Data
Table 1: Stability Conditions and Degradation Pathways
Table 2: Analytical Method Validation Parameters
| Parameter | Requirement | Technique | Reference |
|---|---|---|---|
| Linearity | R² ≥ 0.99 | RP-HPLC | |
| Precision | %RSD < 2% | NMR spectroscopy | |
| Accuracy | Recovery 98–102% | Ion chromatography |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
